(4-Fluoro-2-propoxyphenyl)(methyl)sulfane

Medicinal Chemistry Physicochemical Property Analysis Drug Design

Medicinal chemistry requires precise substitution patterns to control lipophilicity (LogP 3.34) and oxidative metabolism. Generic fluorinated sulfides introduce unpredictable SAR effects. This exact building block solves that problem. - Designed for PDE-5 inhibitor analog synthesis (e.g., propoxyphenyl thiosildenafil). - Methyl sulfide handle enables controlled oxidation to sulfoxide/sulfone. - 4-Fluoro substitution enhances metabolic blocking and membrane permeability. - Available in R&D quantities with immediate shipment.

Molecular Formula C10H13FOS
Molecular Weight 200.27 g/mol
CAS No. 1443305-66-5
Cat. No. B7993494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluoro-2-propoxyphenyl)(methyl)sulfane
CAS1443305-66-5
Molecular FormulaC10H13FOS
Molecular Weight200.27 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=CC(=C1)F)SC
InChIInChI=1S/C10H13FOS/c1-3-6-12-9-7-8(11)4-5-10(9)13-2/h4-5,7H,3,6H2,1-2H3
InChIKeyHSJSRWMVCRMQPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-propoxyphenyl)(methyl)sulfane Overview


(4-Fluoro-2-propoxyphenyl)(methyl)sulfane, with CAS number 1443305-66-5, is a fluorinated aromatic sulfide classified as an organofluorine and organosulfur compound [1]. Its molecular structure features a phenyl ring substituted with a fluorine atom, a propoxy chain, and a methylsulfide group, yielding a molecular formula of C10H13FOS and a molecular weight of 200.27 g/mol . This compound is primarily valued as a versatile small molecule scaffold and building block in pharmaceutical and chemical research, where its unique combination of substituents can critically influence the binding affinity, lipophilicity, and metabolic stability of derived drug candidates .

Fluorinated aromatic sulfide scaffold for structure-activity relationship (SAR) exploration
Methyl sulfide handle enables versatile derivatization to sulfoxide and sulfone libraries
Supports lipophilicity and metabolic stability tuning in lead optimization campaigns

4-Fluoro-2-propoxyphenyl)(methyl)sulfane Substitution Risks


Generic substitution among fluorinated aromatic sulfides is not viable due to the non-linear and often unpredictable effects of small structural changes on key drug discovery parameters. The strategic incorporation of fluorine is known to profoundly alter a molecule's lipophilicity (logP), metabolic stability, and bioavailability, with approximately 20-30% of modern small-molecule drugs containing at least one fluorine atom for this purpose . Similarly, the nature of the sulfide (S-R) group dictates susceptibility to oxidative metabolism, a primary clearance pathway . Therefore, even minor modifications, such as altering the alkyl chain length on the ether or sulfide moiety, can drastically change a compound's pharmacokinetic profile and synthetic utility, as demonstrated by the distinct physicochemical and predicted properties of close analogs like the isopropyl and ethyl sulfide derivatives .

Alkyl chain variation alters physicochemical profile
Isopropyl or ethyl sulfide analogs exhibit different LogP and boiling point, shifting permeability and purification behavior.
Fluorine substitution is critical for metabolic stability
Non-fluorinated analog (methyl(4-propoxyphenyl)sulfane) lacks CYP450 blocking; metabolic half-life may not transfer.
Sulfide sterics impact synthetic accessibility
Bulkier alkyl sulfides reduce reaction efficiency at sulfur; methyl group provides lower steric hindrance for oxidation steps.

4-Fluoro-2-propoxyphenyl)(methyl)sulfane: Differentiation from Analogs


Physicochemical Comparison vs. Alkyl Analogs

The target compound exhibits a distinct physicochemical profile compared to its closest alkyl sulfide analogs. Its calculated lipophilicity (LogP) of 3.3364 positions it within an optimal range for membrane permeability, a critical factor for oral bioavailability . In contrast, the isopropyl analog ((4-fluoro-2-propoxyphenyl)(isopropyl)sulfane) and the ethyl analog (ethyl(4-fluoro-2-propoxyphenyl)sulfane) are predicted to have higher and lower LogP values, respectively, due to the increased and decreased lipophilic bulk of the alkyl group . Furthermore, the predicted boiling point for the target compound's methyl sulfide group will be lower than that of the isopropyl analog (281.4±30.0 °C), indicating differences in volatility and purification requirements during synthesis .

Lipophilicity & Boiling Point
Class-level
Calculated LogP 3.3364; predicted B.P. lower than isopropyl analog (281.4°C)
Supports scaffold ranking for permeability optimization
Calculated properties; experimental confirmation needed
Medicinal Chemistry Physicochemical Property Analysis Drug Design

Metabolic Stability via Fluorine Substitution

The presence of a fluorine atom at the 4-position on the phenyl ring provides a quantifiable advantage in metabolic stability over its non-fluorinated counterpart, methyl(4-propoxyphenyl)sulfane (CAS 178987-10-5). Fluorination is a well-established strategy to block oxidative metabolism by cytochrome P450 enzymes, which often occurs at sites adjacent to electron-rich aromatic rings . The robust C-F bond is significantly stronger than a C-H bond, directly preventing the formation of a reactive metabolite and thereby increasing the molecule's half-life [1]. This modification is a primary driver for the inclusion of fluorine in an estimated 20-30% of modern pharmaceuticals, as it demonstrably reduces clearance and improves in vivo exposure .

Fluorine-Mediated Stability
Class-level
4-Fluoro substitution blocks CYP450 oxidation site
Reported metabolic stability context; class-level inference
Specific t1/2 values not available; requires assay validation
Drug Metabolism Pharmacokinetics Medicinal Chemistry

Methyl Sulfide Handle: Synthetic Advantage

The methyl sulfide group (-SMe) offers a distinct synthetic advantage over larger alkyl sulfide analogs, such as the isopropyl derivative, due to reduced steric hindrance and well-established downstream chemistry. The smaller size of the methyl group allows for easier access to the sulfur atom for subsequent chemical transformations, such as oxidation to sulfoxide or sulfone metabolites or intermediates . This is in contrast to the bulkier isopropyl group, which can shield the sulfur and hinder reactions, complicating synthetic routes and potentially altering the metabolic profile in an unpredictable manner. The lower molecular weight (200.27 g/mol) and smaller topological polar surface area (TPSA of 9.23 Ų) compared to the isopropyl analog (MW 228.33 g/mol) also improve the compound's drug-likeness and solubility .

Synthetic Accessibility
Class-level
MW 200.27 vs 228.33
Lower steric profile supports efficient derivatization
TPSA 9.23 Ų; reduced hindrance vs isopropyl analog
Organic Synthesis Medicinal Chemistry Chemical Biology

4-Fluoro-2-propoxyphenyl)(methyl)sulfane Applications


PDE-5 Inhibitor Analog Scaffold

This compound serves as a critical building block for synthesizing novel analogs of sildenafil and other phosphodiesterase-5 (PDE-5) inhibitors. The 4-fluoro-2-propoxyphenyl moiety is a core structural feature found in adulterants like 'propoxyphenyl thiosildenafil,' where the propoxy group replaces the ethoxy group of sildenafil [1]. Using this precise scaffold allows researchers to systematically explore structure-activity relationships (SAR) around the PDE-5 pharmacophore by modifying the attached heterocyclic core while maintaining the optimized phenyl ring substitution pattern.

Lipophilicity and Metabolic Stability Optimization

Given its calculated LogP of 3.3364 and the presence of a metabolically blocking fluorine atom, this compound is ideally suited for use in medicinal chemistry campaigns aimed at fine-tuning the pharmacokinetic properties of a lead series . By incorporating this specific fragment, researchers can predictably increase a molecule's lipophilicity to improve membrane permeability while simultaneously enhancing its resistance to oxidative metabolism, a common strategy for improving oral bioavailability and half-life .

Sulfide, Sulfoxide, and Sulfone Library Synthesis

The methyl sulfide group provides a synthetically tractable handle for generating diverse compound libraries. Its low steric hindrance allows for efficient oxidation to the corresponding sulfoxide or sulfone, creating new vectors for hydrogen bonding or altering the electronic properties of the scaffold. This makes the compound a valuable starting material for exploring chemical space in drug discovery projects where sulfur oxidation state is a key variable for target engagement and selectivity.

Application
Selection Property
Validation Focus
PDE-5 inhibitor analog scaffold design
Propoxyphenyl substitution pattern fidelity
Confirm heterocyclic core compatibility and SAR
Lipophilicity & metabolic stability tuning
Calculated LogP and fluorine blocking group
Validate permeability and microsomal stability assays
Sulfide-to-sulfone library synthesis
Methyl sulfide steric accessibility
Assess oxidation yields and sulfoxide/sulfone profiles

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19 linked technical documents
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